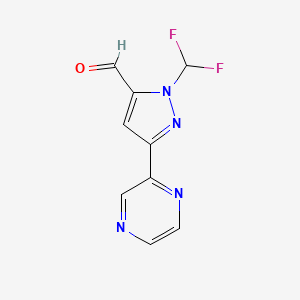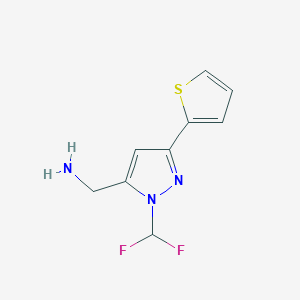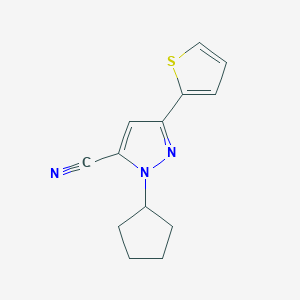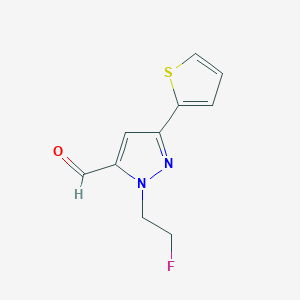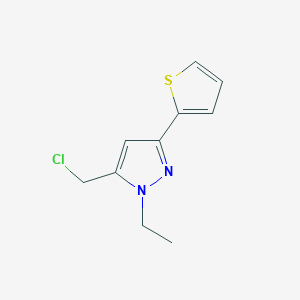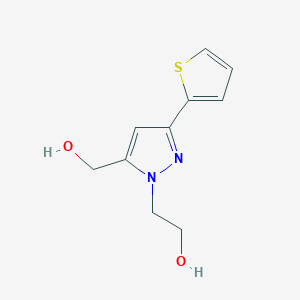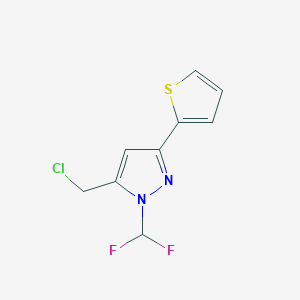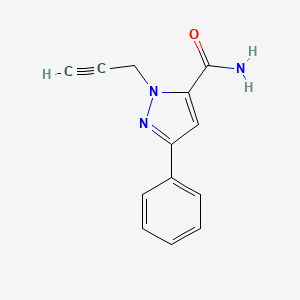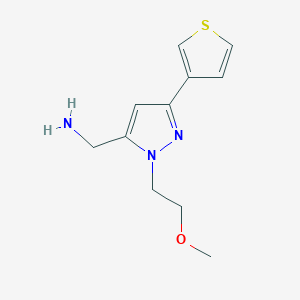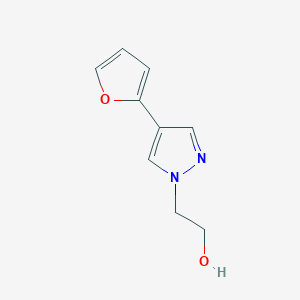
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
The compound “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an alcohol group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group present in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the furan and pyrazole rings. These rings would likely contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an alcohol group could make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that it exhibits cytotoxic effects against lung carcinoma cells and shows promise in antitumor activities against various tumor cell lines .
Antimicrobial Efficacy
Studies have compared the antibacterial results of this compound to reference drugs like amoxicillin, and it has shown comparable effects. Additionally, its antifungal screening has been evaluated against strains like T. harzianum and A. niger .
Synthesis of Novel Derivatives
Researchers have synthesized new derivatives based on this compound’s structure, such as 1,3,4-oxadiazole sugar derivatives and furyl linked 1,3,4-thiadiazole cores, to study their anticancer activity against human liver carcinoma cells .
Development of Functionalized Compounds
The compound serves as a precursor for synthesizing novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties. These synthesized compounds are then evaluated for their in vitro antibacterial and antifungal activities .
Mechanism of Action
Mode of Action
Furan derivatives are known to undergo various reactions, including diels–alder additions to electrophilic alkenes and alkynes . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biological system.
Biochemical Pathways
Furan derivatives are known to participate in various reactions, including hydroxymethylation, which gives 1,5-bis(hydroxymethyl)furan . This suggests that the compound might affect similar biochemical pathways and their downstream effects.
Result of Action
Furan derivatives are known to undergo hydrolysis to give levulinic acid . This suggests that the compound might have similar molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUXLNFBSPJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



